11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophen-2-ylcarbonyl group, and a hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound. The reaction typically involves the use of silica-supported fluoroboric acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or thiophen-2-ylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anxiolytic and antioxidant agent. It may interact with GABA receptors, making it a candidate for the development of new anxiolytic drugs.
Material Science:
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In the context of its anxiolytic effects, the compound is believed to bind to the benzodiazepine binding site on GABA_A receptors . This binding enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Clozapine: A well-known dibenzo[b,e][1,4]diazepine derivative used as an antipsychotic agent.
Diazepam: A benzodiazepine with anxiolytic, sedative, and muscle relaxant properties.
Uniqueness
11-(4-methoxyphenyl)-3,3-dimethyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a thiophen-2-ylcarbonyl group distinguishes it from other similar compounds and may contribute to its specific pharmacological profile.
Properties
Molecular Formula |
C27H26N2O3S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9,9-dimethyl-5-(thiophene-2-carbonyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O3S/c1-27(2)15-20-24(22(30)16-27)25(17-10-12-18(32-3)13-11-17)29(26(31)23-9-6-14-33-23)21-8-5-4-7-19(21)28-20/h4-14,25,28H,15-16H2,1-3H3 |
InChI Key |
LHFMJWYWGQCIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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